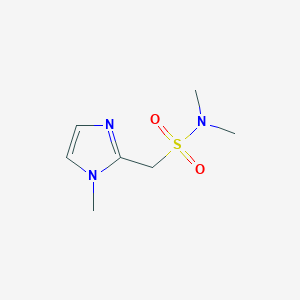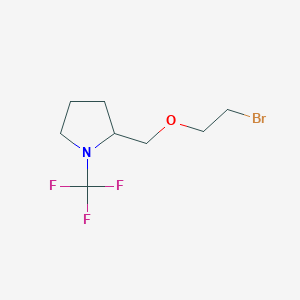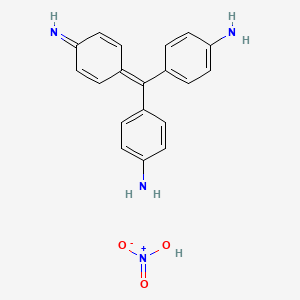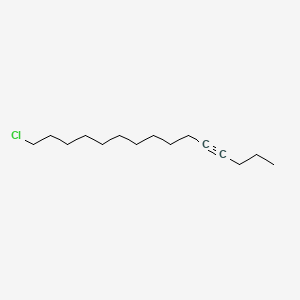![molecular formula C12H22ClN B13962668 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a nitrogen-containing azaspirodecane ring and a chloromethyl group. It is a colorless to pale yellow liquid with a distinct odor and has significant applications in pharmaceutical and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane typically involves the reaction of 2-ethyl-2-azaspiro[4.5]decane with chloromethylating agents under controlled conditions. One common method involves the use of hydrochloric acid and formaldehyde in the presence of a catalyst to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of starting materials to the target compound .
Análisis De Reacciones Químicas
Types of Reactions
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- 8-Azaspiro[4.5]decane-7,9-dione
- 2-(Chloromethyl)-8-ethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane stands out due to its specific spirocyclic structure and the presence of both a chloromethyl group and an azaspirodecane ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H22ClN |
|---|---|
Peso molecular |
215.76 g/mol |
Nombre IUPAC |
8-(chloromethyl)-2-ethyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H22ClN/c1-2-14-8-7-12(10-14)5-3-11(9-13)4-6-12/h11H,2-10H2,1H3 |
Clave InChI |
JBKOJMCKDZWCJS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CCC(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)



![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)





